4-Methoxybenzene-1-diazonium nitrate
Description
Significance of Aryl Diazonium Salts in Contemporary Organic Synthesis Research
Aryl diazonium salts are highly valued as versatile building blocks in organic chemistry. researchgate.netnih.gov Their utility stems from the excellent leaving group ability of the dinitrogen (N₂) molecule, which facilitates a wide array of chemical transformations. researchgate.net This reactivity allows for the introduction of a diverse range of functional groups onto an aromatic ring, a process that is often challenging to achieve through other synthetic routes. unacademy.com
The significance of aryl diazonium salts is evident in their application in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net They are key intermediates in the synthesis of a multitude of organic compounds, including aryl halides, cyanides, and phenols. researchgate.netyoutube.com Classic named reactions such as the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions all rely on the unique reactivity of aryl diazonium salts. researchgate.net
Modern research continues to expand the synthetic repertoire of these compounds, with a particular focus on transition metal-catalyzed reactions and the generation of radical intermediates for novel transformations. researchgate.netnih.gov These advanced methods provide powerful tools for the synthesis and modification of complex molecular scaffolds, finding applications in pharmaceuticals, agrochemicals, and materials science. slideshare.netresearchgate.net The ability to functionalize surfaces, such as glassy materials for biosensors, further underscores their importance in interdisciplinary research. mdpi.com
Historical Trajectories and Modern Relevance of Diazonium Chemistry
The field of diazonium chemistry dates back to 1858 with the pioneering work of Peter Griess, who first reported the formation of these compounds through a process now known as diazotization. wikipedia.orgresearchgate.net This discovery was a landmark in organic chemistry and laid the foundation for the synthetic dye industry. unacademy.comnih.gov The development of azo dyes, produced through the coupling of diazonium salts with electron-rich aromatic compounds, revolutionized the textile industry and remains a significant application of this chemistry today. wikipedia.orgijcrt.org
Initially, the structural nature of diazonium salts was a subject of debate until the salt-like character was firmly established. nih.gov Early research focused on their use in the production of pigments and dyes. ijcrt.org However, the scope of diazonium chemistry has expanded dramatically over the decades.
In contemporary research, the focus has shifted towards harnessing their reactivity for fine organic synthesis and materials science. researchgate.netrsc.org The development of safer protocols, such as those involving nitrate (B79036) reduction to avoid the accumulation of potentially explosive diazonium intermediates, highlights the ongoing efforts to refine and improve the practical applications of this chemistry. nih.gov The versatility of aryl diazonium salts in generating aryl radicals and their use in transition-metal-catalyzed cross-coupling reactions have solidified their position as indispensable tools in the modern synthetic chemist's arsenal. researchgate.netresearchgate.net
Position of 4-Methoxybenzene-1-diazonium Nitrate within Advanced Diazonium Research Contexts
This compound is an organic compound characterized by a diazonium group attached to a methoxy-substituted benzene (B151609) ring. evitachem.com The presence of the methoxy (B1213986) group, an electron-donating substituent, influences the stability and reactivity of the diazonium salt. This functionalization makes it a valuable intermediate in specialized areas of organic synthesis.
The synthesis of this compound is achieved through the diazotization of 4-methoxyaniline. evitachem.com This process involves the reaction of the aniline (B41778) with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. evitachem.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O₄ |
| Molecular Weight | 197.15 g/mol |
| Appearance | Typically a yellow or orange liquid |
| Solubility | Soluble in polar solvents like water and alcohols |
Data sourced from PubChem CID 15833999 and other chemical suppliers. evitachem.comnih.gov
In advanced research, this compound and its tetrafluoroborate (B81430) counterpart are utilized in a variety of synthetic applications. For instance, it has been used in the preparation of azo-coupled cyclic β-enaminones. sigmaaldrich.com The methoxy group can modulate the electronic properties of the resulting molecules, which is of interest in the development of new materials and functional dyes.
Table 2: Key Reactions of this compound
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | The diazonium group is replaced by various nucleophiles, leading to substituted aromatic compounds. evitachem.com |
| Sandmeyer Reaction | Treatment with copper(I) salts to form aryl halides, for example, reacting with copper(I) bromide yields 4-bromobenzene. evitachem.com |
| Azo Coupling | Reacts with activated aromatic compounds, such as phenols, to produce azo compounds, which are important in dye chemistry. evitachem.com |
Information compiled from various sources detailing the general reactivity of aryl diazonium salts. wikipedia.orgevitachem.com
The study of this compound contributes to the broader understanding of how substituents on the aromatic ring affect the reactivity and stability of diazonium salts. This knowledge is crucial for designing new synthetic methodologies and for the targeted synthesis of complex organic molecules with specific electronic and optical properties.
Structure
3D Structure of Parent
Properties
CAS No. |
42238-27-7 |
|---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
4-methoxybenzenediazonium;nitrate |
InChI |
InChI=1S/C7H7N2O.NO3/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4/h2-5H,1H3;/q+1;-1 |
InChI Key |
VFVHMFLKFXJRPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Fundamental Mechanistic Insights into 4 Methoxybenzene 1 Diazonium Nitrate Reactivity
Electron Transfer Processes in Aryl Diazonium Transformations
Aryl diazonium salts are effective oxidizing agents, a characteristic that facilitates their participation in reactions initiated by electron transfer. nih.gov These processes are fundamental to a wide range of synthetic transformations, including modern photoredox and electrochemical methods. researchgate.netacs.org The driving force for these reactions is often the irreversible loss of a thermodynamically stable dinitrogen (N₂) molecule following the initial electron transfer event. taylorandfrancis.comrsc.org
Single-electron transfer (SET) to an aryl diazonium cation, such as 4-methoxybenzene-1-diazonium, results in the formation of a transient diazenyl radical. This species rapidly fragments, losing a molecule of dinitrogen to produce a highly reactive aryl radical. taylorandfrancis.comnih.gov This process is a cornerstone of radical-based aromatic substitutions.
The initiation of SET can be achieved through several methods:
Metal-Mediated Reduction: Transition metals in low oxidation states can act as reducing agents. For instance, copper(I) salts are famously used in the Sandmeyer reaction, which is now understood to often involve an outer-sphere SET mechanism. libretexts.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating aryl radicals from diazonium salts under mild conditions. nih.govresearchgate.net A photocatalyst, upon excitation by light, can reduce the diazonium salt, initiating the radical cascade.
Electrochemical Reduction: Diazonium salts can be reduced at a cathode via a single-electron transfer. rsc.org This method allows for precise control over the reduction potential and is widely used for the covalent modification of electrode surfaces. rsc.orgresearchgate.net
The reduction of aryldiazoniums involves a single-electron transfer from the cathode to the salt, leading to the release of a nitrogen molecule and the formation of an aryl radical. rsc.org This is followed by the creation of a bond between the aryl group and the electrode surface.
The 4-methoxyphenyl (B3050149) radical, generated from 4-methoxybenzene-1-diazonium nitrate (B79036) via SET, is a highly reactive intermediate. taylorandfrancis.com These radicals are typically short-lived in solution and are characterized indirectly through their reaction products or by using radical trapping experiments. In some cases, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to observe these species.
Once formed, the aryl radical can undergo several types of reactions:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another component in the reaction mixture.
Addition to Aromatic Systems: The radical can add to other aromatic rings, a key step in the synthesis of biaryls.
C-C and C-Heteroatom Bond Formation: Aryl radicals are versatile intermediates for forming bonds with a variety of substrates, including alkenes (e.g., Meerwein arylation) and heteroatoms. researchgate.netnih.gov
Surface Grafting: A significant application of diazonium salt chemistry is the functionalization of surfaces. The aryl radical generated electrochemically or thermally can form a covalent bond with carbon-based materials (like graphene or glassy carbon), silicon, or metal surfaces. taylorandfrancis.comrsc.org This process is self-terminating as the grafted layer passivates the surface.
Ionic Pathways and Electrophilic Aromatic Substitution Mechanisms
In the absence of a suitable reducing agent, 4-methoxybenzene-1-diazonium nitrate can react through ionic pathways. These reactions involve the heterolytic cleavage of the carbon-nitrogen bond, a process heavily influenced by the solvent and the electronic nature of the aryl group. uni.edu
The loss of dinitrogen from the diazonium salt can occur via heterolysis to generate a highly unstable and reactive aryl cation (Ar⁺). uni.edu This process, known as dediazoniation, is the key step in reactions like the Schiemann reaction (for fluorination) and solvolysis reactions.
Ar-N₂⁺ → Ar⁺ + N₂
The stability of the resulting aryl cation is a critical factor. The 4-methoxybenzene-1-diazonium cation is predisposed to this pathway compared to analogs with electron-withdrawing groups. The electron-donating methoxy (B1213986) group at the para position helps to stabilize the positive charge on the aromatic ring through resonance. uni.edu This stabilization facilitates the formation of the aryl cation intermediate.
Once formed, the aryl cation is a potent electrophile that will rapidly react with any available nucleophile in the medium, such as halide ions or solvent molecules (e.g., water, alcohols), to form the corresponding substituted aromatic compound. uni.edu
Quantitative Assessment of Substituent Electronic Effects on Reaction Mechanisms
The balance between radical and ionic pathways in diazonium salt reactions can be finely tuned by the electronic properties of the substituents on the aromatic ring. Physical organic chemistry provides tools to quantify these effects.
The Hammett equation is a powerful tool for correlating the reaction rates or equilibrium constants of substituted aromatic compounds with the electron-donating or electron-withdrawing nature of their substituents. libretexts.org The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).
For reactions involving aryl diazonium salts, Hammett plots can provide significant mechanistic insight. For instance, in the electrochemical reduction of various substituted aryl diazonium salts, a linear correlation is observed between the reduction potential and the Hammett substituent constant (σ). rsc.org Electron-withdrawing groups (with positive σ values) make the reduction easier (less negative potential), while electron-donating groups like the methoxy group (with a negative σ value) make the reduction more difficult. rsc.orgnih.gov
A positive ρ value for a reaction suggests a buildup of negative charge (or a decrease in positive charge) in the transition state, whereas a negative ρ value indicates a buildup of positive charge. For example, in azo coupling reactions where the diazonium salt acts as an electrophile, the reaction rate is increased by electron-withdrawing substituents on the diazonium salt, resulting in a positive ρ value. nih.gov
| Substituent (Y in Y-C₆H₄N₂⁺) | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -OCH₃ | -0.27 | Strongly Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-Withdrawing |
| -CN | +0.66 | Strongly Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |
This table presents standard Hammett σp constants which quantify the electronic influence of various substituents located para to the reaction center on a benzene (B151609) ring. libretexts.org
Investigating Solvent Effects on Reaction Mechanisms and Kinetic Profiles
The reactivity of aryldiazonium salts, including this compound, is profoundly influenced by the choice of solvent. The solvent affects not only the reaction rate but can also dictate the mechanistic pathway, shifting the balance between ionic and free-radical intermediates. The influence of the solvent medium stems from its ability to stabilize or destabilize reactants, transition states, and intermediates through various non-covalent interactions. wikipedia.org
An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex, as is the case in S_N1-type mechanisms. wikipedia.org For the decomposition of this compound, polar solvents can solvate the nascent aryl cation formed upon heterolytic cleavage of the C-N bond, thereby lowering the activation energy and increasing the reaction rate. Conversely, in reactions where charge is dispersed or diminished in the transition state, increased solvent polarity can decrease the rate. wikipedia.org
Research on the closely related 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) has shown that low- or non-polar solvents, such as chlorobenzene (B131634) and hexane (B92381), can improve the efficiency of pyrolysis and photolysis reactions. nih.gov This suggests that while polar solvents stabilize the ionic intermediates, less polar environments can facilitate specific transformations, such as fluorination in the Balz-Schiemann reaction, by minimizing competing solvation pathways. nih.gov The decomposition of diazonium salts is often accelerated in the presence of electron-donating solvents, which points to the role of solvent in promoting free radical-based mechanisms. shu.ac.uk The chemical nature of the radical species involved has been found to have a more significant effect on reaction rates than the polarity of the solvent in certain reaction families. chemrxiv.org
The kinetic profile of diazonium salt decomposition is thus a complex function of the solvent's dielectric constant, nucleophilicity, and its capacity for specific interactions like hydrogen bonding.
Table 1: Effect of Solvent on Aryldiazonium Salt Decomposition
| Solvent | Polarity | General Effect on Ionic Pathway (S_N1) | General Effect on Radical Pathway |
|---|---|---|---|
| Water | High | Rate increases due to stabilization of aryl cation | Can participate in side reactions |
| Acetonitrile | High | Rate increases | Can act as a radical scavenger |
| Chlorobenzene | Low | Moderate rate; favors specific reactions like fluorination nih.gov | Can facilitate radical formation |
This table provides a generalized overview of solvent effects on the decomposition pathways of aryldiazonium salts.
Elucidation of Thermal Decomposition Mechanisms and Pathways
The thermal decomposition of aryldiazonium salts is a cornerstone of their synthetic utility. The mechanism of this decomposition can proceed through two primary, often competing, pathways: a heterolytic pathway involving the formation of an aryl cation, and a homolytic pathway that generates an aryl radical.
In many cases, particularly in the context of the Balz-Schiemann reaction, the thermal decomposition is accepted to proceed via an S_N1 mechanism. nih.gov This pathway involves the rate-determining loss of dinitrogen gas (N₂) to form a high-energy, unstable aryl cation. This cation is then rapidly quenched by a nucleophile present in the reaction medium. For this compound, the methoxy group, being an electron-donating substituent, can help to stabilize the positive charge on the aromatic ring, influencing the stability of the diazonium salt itself. shu.ac.uk Generally, aryldiazonium salts with electron-donating substituents in the ortho and para positions exhibit improved thermal stability. shu.ac.uk
However, there is evidence that a homolytic mechanism can predominate during thermolysis. shu.ac.uk This pathway involves a one-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. The presence of electron-donating species or solvents can promote this radical pathway. shu.ac.uk
The kinetics of thermal decomposition for arenediazonium ions typically follow first-order kinetics. scispace.com Studies on similar compounds have shown that the rate of decomposition increases significantly with temperature. For instance, the rate constant for the decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion was found to increase by a factor of approximately four with a 10°C rise in temperature from 45°C to 55°C. scispace.com The stability of the diazonium salt is a critical factor for its practical application, with data on decomposition temperatures and enthalpies providing crucial information for safe handling and use. chemrxiv.org
Table 2: Thermal Stability Data for Representative Arenediazonium Salts
| Compound | Initial Decomposition Temp (°C) | Decomposition Enthalpy (J/g) |
|---|---|---|
| 4-Nitrobenzenediazonium (B87018) Tetrafluoroborate | 148 | 845 |
| 4-Bromobenzenediazonium Tetrafluoroborate | 134 | 741 |
| Benzenediazonium (B1195382) Tetrafluoroborate | 116 | 829 |
Data adapted from studies on arenediazonium tetrafluoroborate salts to illustrate the range of thermal stabilities. chemrxiv.org The presence of different substituents significantly affects thermal stability.
Studies on Photochemical Decomposition Mechanisms and Photolytic Pathways
The photochemical decomposition of this compound provides an alternative pathway to generate reactive intermediates under mild conditions. Similar to thermal decomposition, photolysis can proceed via heterolytic or homolytic cleavage of the C-N bond, but the heterolytic pathway leading to an aryl cation often predominates in photolytic reactions. shu.ac.uk
Direct irradiation of an aryldiazonium salt with light of a suitable wavelength excites the molecule, promoting the expulsion of N₂ and the formation of an aryl cation. epa.gov This intermediate can then react with the solvent or other nucleophiles. Research on 4-methoxybenzenediazonium tetrafluoroborate has demonstrated that visible-light-mediated decomposition can be effectively promoted by the use of solvents. nih.gov For example, photolysis of this compound in chlorobenzene or hexane using blue or purple LED irradiation leads to the formation of the corresponding aryl fluoride. nih.gov
The efficiency and outcome of the photochemical reaction can be sensitive to the conditions. Studies have shown that the choice of solvent and the wavelength of light can influence product yields. nih.gov Furthermore, combining mild heating with visible-light irradiation has been shown to be beneficial for the transformation of more stable aryldiazonium tetrafluoroborates. nih.gov
In addition to direct photolysis, photosensitized decomposition is another important pathway. In this process, a photosensitizer absorbs light and transfers energy to the diazonium salt, initiating its decomposition. This can lead to different product distributions compared to direct photolysis, as the reaction may occur in a different micro-environment or proceed through a different mechanism, such as electron transfer from the sensitizer (B1316253) to form an aryl radical. epa.gov
Table 3: Product Yields in Photochemical Fluorination of Aryldiazonium Tetrafluoroborates
| Substrate | Solvent | Light Source | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzenediazonium tetrafluoroborate (1z) | PhCl | Purple LED | 50°C | No desired product |
| 2-Naphthalenediazonium tetrafluoroborate (1i) | Hexane | Blue LED | Ambient | 25 |
| 2-Naphthalenediazonium tetrafluoroborate (1i) | PhCl | Blue LED | Ambient | 32 |
Data from a study on the photochemical Balz-Schiemann reaction, illustrating the influence of substrate, solvent, and light source on product yield. nih.gov PhCl denotes Chlorobenzene.
Diverse Synthetic Transformations Mediated by 4 Methoxybenzene 1 Diazonium Nitrate
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the diazonium group in 4-methoxybenzene-1-diazonium nitrate (B79036) makes it a valuable reagent for the formation of new carbon-carbon and carbon-heteroatom bonds on aromatic systems.
Azo Coupling Reactions with Electron-Rich Aromatic Systems
Azo coupling is a characteristic reaction of aryldiazonium salts, proceeding via an electrophilic aromatic substitution mechanism. The 4-methoxybenzenediazonium (B1197204) cation acts as the electrophile, attacking electron-rich aromatic compounds such as phenols, naphthols, and arylamines to form brightly colored azo compounds. These products are of significant industrial importance as dyes and pigments.
The position of the incoming diazonium group on the aromatic ring of the coupling partner is governed by the directing effects of the activating groups already present. Generally, coupling with phenols occurs at the para position to the hydroxyl group. If the para position is blocked, the coupling takes place at the ortho position.
The scope of the azo coupling reaction with 4-methoxybenzene-1-diazonium nitrate extends to a variety of electron-rich aromatic substrates. The following table illustrates the diversity of aromatic amines that can be coupled with β-naphthol, a common coupling partner, to afford a range of azo dyes. While the specific diazonium salt used in these examples is not always this compound, the principles of reactivity and substrate scope are analogous.
Table 1: Synthesis of Azo Dyes via Coupling of Various Aromatic Amines with β-Naphthol
| Entry | Aromatic Amine | Product Yield (%) |
|---|---|---|
| 1 | 4-methoxyaniline | 95 |
| 2 | 4-methylaniline | 92 |
| 3 | 2-methylaniline | 90 |
| 4 | 4-chloroaniline | 94 |
| 5 | 2-chloroaniline | 89 |
| 6 | 4-bromoaniline | 92 |
| 7 | 4-iodoaniline | 90 |
| 8 | 4-nitroaniline | 85 |
| 9 | 2-nitroaniline | 82 |
This table is generated based on data for the synthesis of azo dyes using various aromatic amines and β-naphthol, illustrating the substrate scope of the azo coupling reaction.
For instance, the coupling of this compound with N,N-dimethylaniline is expected to yield a brightly colored azo dye, a reaction that is characteristic of diazonium salts with activated aromatic amines. Similarly, coupling with resorcinol (B1680541), a dihydric phenol, can lead to the formation of azo dyes, with the substitution pattern on the resorcinol ring being influenced by the reaction conditions. The coupling with α-naphthol typically occurs at the 4-position, para to the hydroxyl group, due to steric hindrance at the 2-position and electronic factors favoring the formation of a more stable intermediate.
Azo compounds containing a hydroxyl group ortho or para to the azo linkage can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. This phenomenon is known as azo-hydrazone tautomerism. The equilibrium between these two forms is influenced by factors such as the nature of the substituents on the aromatic rings, the solvent, and the pH of the medium.
The methoxy (B1213986) group on the 4-methoxybenzene ring of the resulting azo dye can influence this equilibrium. As an electron-donating group, it can affect the electron density of the azo group and the stability of the respective tautomers. The existence of these tautomers is significant as it can impact the color, lightfastness, and other properties of the resulting dye. For example, the hydrazone form often exhibits a deeper color (a bathochromic shift) compared to the azo form due to a more extended conjugated system.
Sandmeyer-Type Reactions for Halogenation and Other Nucleophilic Substitutions
The Sandmeyer reaction is a powerful method for the replacement of the diazonium group with a nucleophile, typically a halide or a pseudohalide, using a copper(I) salt as a catalyst. This reaction provides a synthetic route to aryl halides and other substituted aromatic compounds that are often difficult to prepare by direct substitution methods.
This compound can be readily converted to the corresponding aryl halides. The synthesis of 4-iodoanisole, for example, can be achieved by treating the diazonium salt with a solution of potassium iodide. This reaction proceeds without the need for a copper catalyst.
For the synthesis of 4-bromoanisole, a copper(I) bromide catalyst is typically employed. The reaction conditions, such as the solvent and temperature, can be optimized to achieve high yields.
Table 2: Sandmeyer Halogenation of 4-Methoxybenzene-1-diazonium Salts
| Product | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | KI | None | High |
| 4-Bromoanisole | CuBr | Cu(I) | Not specified |
This table summarizes the reagents and catalysts used in the Sandmeyer halogenation of 4-methoxybenzene-1-diazonium salts.
Beyond halogenation, the Sandmeyer reaction and related nucleophilic displacement reactions of this compound offer access to a wide range of functionalized aromatic compounds.
Cyanation: The introduction of a cyano group to form 4-methoxybenzonitrile (B7767037) can be accomplished using copper(I) cyanide. This reaction is valuable for the synthesis of aromatic nitriles, which are important precursors for carboxylic acids, amides, and amines. Studies on the copper-catalyzed Sandmeyer cyanation have shown that high yields can be achieved under optimized conditions. For instance, the cyanation of 4-methoxybenzenediazonium salts using potassium cyanide with a copper catalyst system can result in yields of up to 93%.
Trifluoromethylthiolation: More recent developments in Sandmeyer-type reactions include the introduction of trifluoromethylthio (SCF3) groups. The reaction of 4-methoxybenzenediazonium tetrafluoroborate (B81430) with Me4NSCF3 in the presence of copper thiocyanate (B1210189) has been reported to give trifluoromethyl thioether in high yield.
These examples highlight the broad utility of this compound as a versatile intermediate for the synthesis of a diverse array of substituted aromatic compounds.
Catalytic and Metal-Free Cross-Coupling Methodologies
Arenediazonium salts, including this compound, have emerged as powerful arylating agents in cross-coupling reactions, offering advantages over traditional aryl halides. wikipedia.org These reactions can often be performed under milder conditions, sometimes without the need for phosphine (B1218219) ligands or strictly anaerobic environments. wikipedia.org
The Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins, traditionally uses a stoichiometric amount of an arenediazonium salt. wikipedia.org However, recent advancements have enabled a more sustainable approach where the diazonium salt is generated in situ and used in catalytic amounts. researchgate.netnih.gov This process operates under mild, base-free conditions at room temperature, significantly enhancing the reaction's environmental friendliness. nih.gov The primary by-products are benign substances like t-butyl alcohol (tBuOH), water (H₂O), and nitrogen gas (N₂). researchgate.netnih.gov
In these catalytic systems, an aniline (B41778) derivative is converted to the diazonium salt in situ using an agent like tert-butyl nitrite (B80452) (TBN). The resulting diazonium species then participates in the palladium catalytic cycle. The cycle involves oxidative addition of the diazonium salt to a Pd(0) center, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the active catalyst. wikipedia.org
Table 1: Examples of Catalytic Heck-Matsuda Reactions
| Aryl Diazonium Source (in situ) | Olefin | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Methoxyaniline | Methyl acrylate | Pd(OAc)₂ | 85 |
| 2-Methylaniline | Styrene | Pd₂(dba)₃ | 92 |
| 4-Chloroaniline | Methyl acrylate | Pd(OAc)₂ | 78 |
Data synthesized from principles described in literature. wikipedia.orgresearchgate.netnih.gov
Beyond the Heck-Matsuda reaction, this compound and related salts are versatile partners in various other transition metal-catalyzed cross-couplings. These methods provide efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be effectively performed using arenediazonium salts as electrophiles with arylboronic acids. researchgate.net Catalysts such as palladium on carbon (Pd/C) have proven to be highly efficient, allowing reactions to proceed rapidly under mild conditions. researchgate.net This approach is a practical alternative to using aryl halides.
Other transition metals like Ruthenium(II) and Rhodium(III) have also been employed to catalyze reactions involving diazo compounds, leading to the synthesis of complex heterocyclic structures. rsc.orgresearchgate.net These reactions often proceed through the formation of metal carbene intermediates, which can undergo various subsequent transformations. researchgate.net
Table 2: Transition Metal-Catalyzed Reactions with Arenediazonium Salts
| Reaction Type | Diazonium Salt | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Nitrobenzenediazonium (B87018) tetrafluoroborate | Phenylboronic acid | Pd(0)/C | 4-Nitrobiphenyl |
| Carbonylative Sonogashira | Aryl Triazenes (diazonium precursor) | Phenylacetylene | Palladium complex | Aryl-alkynyl ketone |
| C-H Functionalization | Arenediazonium salt | Heteroarene | Rh(III) complex | Biheteroaryl |
Data synthesized from principles described in literature. researchgate.netresearchgate.netrsc.org
Moving towards greener and more sustainable chemistry, metal-free direct aryl-aryl coupling has been achieved through photochemical activation of diazonium salts. researchgate.netrsc.org These methods circumvent the need for transition metal catalysts by using light to generate highly reactive aryl radicals. nih.gov
In a typical process, an aryl diazonium salt is irradiated with UV light, often in the presence of a photoredox catalyst like acridone, although some systems are catalyst-free. researchgate.netnih.gov The light promotes the homolytic cleavage of the C-N bond, releasing nitrogen gas and forming an aryl radical. This radical can then add to another aromatic or heteroaromatic ring in a formal Homolytic Aromatic Substitution, leading to the formation of a biaryl product. researchgate.net This strategy is notable for its mild reaction conditions (often at room temperature) and tolerance of a broad range of functional groups. researchgate.net
Carbon-Heteroatom Bond Forming Reactions
The high reactivity of the diazonium group makes this compound an excellent substrate for forming bonds between an aromatic carbon and various heteroatoms. These reactions are fundamental in synthetic chemistry for introducing diverse functionalities onto an aromatic ring.
The conversion of arenediazonium salts to aromatic azides is a straightforward and highly efficient method for introducing the azide (B81097) functionality. eurekaselect.com This transformation is typically achieved by treating the diazonium salt with an azide source, most commonly sodium azide (NaN₃), in an aqueous solution at room temperature. organic-chemistry.org The reaction is generally clean, rapid, and high-yielding, often not requiring metal catalysis or extensive purification. organic-chemistry.org
The mechanism involves the nucleophilic attack of the azide anion on the terminal nitrogen of the diazonium group. researchgate.net This initially forms an unstable aryl pentazene intermediate, which quickly decomposes by eliminating a molecule of nitrogen to yield the stable aromatic azide. researchgate.net This method is widely applicable to diazonium salts with both electron-donating and electron-withdrawing substituents.
Table 3: Synthesis of Aromatic Azides from Diazonium Salts
| Starting Aniline | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyaniline | 1. NaNO₂, p-TsOH 2. NaN₃ | 1-azido-4-methoxybenzene | >95 |
| 4-Nitroaniline | 1. NaNO₂, p-TsOH 2. NaN₃ | 1-azido-4-nitrobenzene | >95 |
| Aniline | 1. NaNO₂, p-TsOH 2. NaN₃ | Azidobenzene | >95 |
Data synthesized from principles described in literature. organic-chemistry.orgresearchgate.net
Besides the azide anion, a plethora of other heteroatom nucleophiles can react with this compound to form a variety of functionalized aromatic compounds. These reactions significantly broaden the synthetic utility of diazonium salts.
Classic examples include the Sandmeyer and Schiemann reactions. The Sandmeyer reaction uses copper(I) salts (CuCl, CuBr, CuCN) to introduce halides or a cyanide group onto the aromatic ring. evitachem.com The Balz-Schiemann reaction is used to synthesize aryl fluorides via the thermal decomposition of isolated arenediazonium tetrafluoroborates. researchgate.net
Furthermore, reaction with water leads to the formation of phenols (C-O bond formation), while reaction with alcohols in the presence of a catalyst can yield ethers. Similarly, sulfur nucleophiles, such as thiols or potassium ethyl xanthate, can be used to synthesize thioethers and related sulfur-containing compounds, demonstrating the versatility of diazonium salts in C-S bond formation. thieme-connect.de
Interfacial Engineering and Material Functionalization Using 4 Methoxybenzene 1 Diazonium Nitrate
Electrochemical Grafting of Aryl Layers onto Substrate Surfaces
Electrografting is a powerful technique that utilizes an electrochemical stimulus to initiate the reduction of diazonium salts, leading to the formation of an organic layer covalently bonded to an electrode surface. nih.gov This method offers precise control over the modification process and is applicable to any conducting or semiconducting material. The electrochemical reduction of 4-Methoxybenzene-1-diazonium nitrate (B79036) provides a direct route to functionalize surfaces with 4-methoxyphenyl (B3050149) groups.
Mechanistic Understanding of Electrografting and Interfacial Adhesion Phenomena
The electrochemical grafting of diazonium salts is a multi-step process that begins with the electrochemical reduction of the diazonium cation. nih.gov This initial step involves the transfer of an electron from the substrate (the working electrode) to the diazonium group (-N₂⁺).
Mechanism of Electrografting:
Electron Transfer and Dediazoniation: The process is initiated by the electrochemical reduction of the 4-methoxybenzene-1-diazonium cation at the electrode surface. This electron transfer is typically irreversible and leads to the cleavage of the C-N bond, resulting in the release of a dinitrogen molecule (N₂) and the formation of a highly reactive 4-methoxyphenyl radical. nih.gov
Surface Attack and Covalent Bond Formation: The newly formed 4-methoxyphenyl radical rapidly attacks the substrate surface, forming a stable, covalent carbon-substrate bond. phantomsfoundation.comcore.ac.uk This covalent linkage is responsible for the exceptional stability and strong interfacial adhesion of the grafted layers.
Layer Growth (Multilayer Formation): If the process is not controlled, the initially formed aryl radicals can also react with already grafted 4-methoxyphenyl layers rather than the bare substrate. This radical-molecule reaction leads to the growth of a disordered, polymeric multilayer film. researchgate.netresearchgate.net The high reactivity of the aryl radical intermediate makes the reaction somewhat unselective, often resulting in these multilayer structures. researchgate.net
The resulting covalent bond between the aryl group and the substrate ensures the long-term performance and reliability of the modified surface, a significant advantage over physisorbed layers. researchgate.net
Strategies for Controlling Layer Thickness and Monolayer Formation
While the formation of thick, multilayer films is common in diazonium electrografting, many applications in molecular electronics, sensing, and fundamental surface science require the precise formation of a single, well-ordered monolayer. researchgate.netresearchgate.net Consequently, several strategies have been developed to control and limit the thickness of the grafted film.
One primary approach involves managing the concentration of the aryl radicals at the surface. This can be achieved by:
Adjusting Diazonium Concentration: The number of grafted layers has been shown to be linearly dependent on the concentration of the diazonium salt in the electrochemical cell. nih.gov Using low concentrations (in the sub-millimolar range) can favor monolayer or sub-monolayer coverage. nih.gov
Using Radical Scavengers: Introducing a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), into the grafting solution can effectively trap the aryl radicals in the solution phase before they can contribute to multilayer growth. researchgate.netrsc.org This allows radicals to primarily react with the substrate surface, promoting monolayer formation. The thickness of the resulting film can be tuned by varying the concentration of the scavenger. rsc.org
Steric Hindrance: Employing diazonium salts with bulky substituents can sterically hinder the radicals from attacking already grafted layers, thus slowing down or preventing multilayer formation. researchgate.net
Grafting in Ionic Liquids: Performing the electrografting process in ionic liquids (ILs) has been reported to result in lower surface coverages compared to conventional organic solvents. This effect is attributed to the lower diffusion coefficients of species in ILs and potential trapping of aryl radicals by the IL cations. researchgate.net
The table below summarizes key strategies for controlling the thickness of films grafted from diazonium salts.
| Strategy | Mechanism | Outcome | Key Parameters |
| Low Diazonium Concentration | Reduces the flux of aryl radicals to the surface. | Promotes monolayer or sub-monolayer formation. | Concentration of diazonium salt. nih.gov |
| Radical Scavengers (e.g., DPPH) | Traps aryl radicals in solution, preventing their reaction with the grafted layer. | Formation of well-defined monolayers. rsc.org | Concentration of scavenger relative to diazonium salt. |
| Sterically Hindered Diazonium Salts | Bulky groups on the aryl ring physically block access to the growing film for incoming radicals. | Limits film growth to a monolayer. researchgate.net | Size and position of substituents on the diazonium salt. |
| Ionic Liquid Medium | Reduced diffusion and potential radical trapping by the solvent. | Thinner films and controlled surface coverage. researchgate.net | Choice of ionic liquid. |
Functionalization of Conducting and Semiconducting Substrates
The versatility of the electrografting process allows for the modification of a wide range of materials, provided they possess sufficient conductivity to act as an electrode. This includes various forms of carbon, metals, and transparent conducting oxides.
Carbon-based materials are excellent substrates for diazonium grafting due to their conductivity and surface reactivity. researchgate.net The covalent functionalization of these materials with 4-methoxyphenyl groups can significantly alter their surface properties.
Glassy Carbon (GC): GC is a common electrode material in electrochemistry and serves as a model substrate for studying diazonium grafting. core.ac.uk The electrochemical reduction of 4-Methoxybenzene-1-diazonium nitrate on GC leads to a robustly attached 4-methoxyphenyl layer, which can alter the electrode's electrochemical properties, such as blocking the response of certain redox probes. mdpi.com
Carbon Nanotubes (CNTs): Functionalizing CNTs is crucial for improving their dispersibility in various solvents and polymer matrices, which is essential for applications in composites and electronics. researchgate.netmdpi.com Electrografting provides a method to covalently attach 4-methoxyphenyl groups to the surface of CNTs, enhancing their interfacial adhesion with other materials. mdpi.com Detailed investigations have shown that aryl groups attached via diazonium chemistry are very stable. mdpi.com
Beyond carbon, the electrografting of this compound can be applied to metallic and semiconductor surfaces, which is critical for applications in electronics, optoelectronics, and sensor development.
Metallic Surfaces: Metals such as gold, copper, and iron can be functionalized using diazonium chemistry. researchgate.net The process creates a strong covalent bond between the aryl group and the metal surface, forming stable organic layers that can passivate the metal or serve as a foundation for further chemical modifications.
Chemical and Spontaneous Grafting Approaches for Surface Modification
In addition to electrochemical methods, aryl layers from diazonium salts can be grafted onto surfaces through chemical or spontaneous reactions, broadening the scope of modifiable materials to include non-conductive substrates.
Spontaneous grafting occurs when a substrate is sufficiently reducing to directly transfer an electron to the diazonium cation without the need for an external electrical potential. phantomsfoundation.com This phenomenon is particularly well-documented for carbonaceous materials like carbon black and carbon nanotubes. nih.govresearchgate.net The carbon surface itself acts as the reducing agent, initiating the dediazoniation and subsequent covalent attachment of the aryl radical. researchgate.net Studies on the spontaneous functionalization of Vulcan carbon black with diazonium cations have shown that the grafting yield is largely unaffected by changes in reaction conditions, such as pre-oxidation of the carbon or the addition of a chemical reducing agent. nih.gov This suggests a robust intrinsic reactivity between the carbon surface and the diazonium salt. researchgate.net
Chemical grafting can also be induced by adding a separate reducing agent to the solution, such as hypophosphorous acid, to generate aryl radicals homogeneously in the bulk solution, which then react with the substrate. nih.gov Another approach is photochemical grafting, where irradiation with light, sometimes in the presence of a photosensitizer, triggers the decomposition of the diazonium salt to form the reactive aryl radicals. researchgate.net These methods allow for the modification of materials that are not suitable for electrografting, such as insulators or powders.
Photochemical Strategies for Surface Functionalization
Beyond traditional electrochemical and spontaneous grafting methods, photochemical strategies offer a powerful alternative for activating the surface functionalization process with this compound and related salts. These light-induced methods provide spatial and temporal control over the grafting reaction, allowing for the creation of patterned surfaces and the modification of materials that may be incompatible with electrochemical techniques.
The core principle of photochemical grafting involves the generation of highly reactive 4-methoxyphenyl radicals upon exposure to light. This can be achieved through two primary pathways:
Direct Photolysis: Irradiation with ultraviolet (UV) light can directly induce the homolytic cleavage of the C-N bond in the diazonium group, releasing nitrogen gas (N₂) and forming the desired aryl radical. This radical then rapidly forms a covalent bond with the substrate material.
Photosensitized Grafting: In this approach, a photosensitizer molecule, such as Ru(bipy)₃²⁺ or eosin (B541160) Y, is added to the reaction mixture. nih.gov This sensitizer (B1316253) absorbs light at a specific wavelength (often in the visible spectrum), becomes electronically excited, and then transfers an electron to the diazonium salt. This reduction initiates the decomposition of the diazonium cation, again releasing N₂ and producing the 4-methoxyphenyl radical that grafts to the surface. nih.gov This method is particularly advantageous as it can utilize lower-energy visible light, minimizing potential damage to sensitive substrates.
Photochemical grafting of 4-methoxyphenyl groups has been successfully applied to various surfaces, including metals like gold and polymers such as polyvinylchloride. nih.gov The resulting organic layers are covalently bonded and exhibit high stability, comparable to those formed via electrografting. The ability to use masks or focused light beams allows for the creation of high-resolution chemical patterns on the substrate, a critical capability for fabricating micro- and nano-devices.
| Parameter | Direct UV Irradiation | Photosensitized Grafting | Reference |
| Activation | High-energy UV light | Lower-energy visible light (with sensitizer) | nih.gov |
| Mechanism | Direct photolytic cleavage | Electron transfer from excited sensitizer | nih.gov |
| Common Substrates | Metals, Polymers | Gold, Polyvinylchloride | nih.gov |
| Key Advantage | Simpler setup (no sensitizer needed) | Avoids harsh UV, allows visible light use | nih.gov |
Post-Functionalization Methodologies for Diazonium-Grafted Surfaces
While the direct grafting of a 4-methoxyphenyl layer can alter surface properties like wettability, its true potential is often realized through subsequent chemical transformations, known as post-functionalization. The methoxy (B1213986) group (-OCH₃) serves as a latent reactive site, which can be converted into a more versatile functional group for further coupling reactions.
A key and widely reported post-functionalization strategy involves the electrochemical oxidation of the grafted 4-methoxyphenyl layer. rsc.org This process transforms the inert methoxy group into a reactive carboxylic acid group (-COOH). This conversion creates a versatile platform for attaching a wide range of molecules. rsc.org
Once the surface is decorated with carboxylic acid groups, standard and highly efficient coupling chemistries can be employed. The most common of these is amide bond formation, typically facilitated by carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). rsc.org This EDC/NHS chemistry activates the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine groups of other molecules, such as proteins, enzymes, or synthetic polymers, forming a stable amide linkage. rsc.org This two-step approach—grafting this compound followed by oxidation and amide coupling—provides a powerful and modular method for creating complex, functional interfaces. rsc.orgrsc.org
| Step | Procedure | Reagents/Conditions | Resulting Functional Group | Reference |
| 1. Grafting | Electrochemical or Spontaneous Reduction | 4-Methoxybenzene-1-diazonium salt | -OCH₃ (Methoxy) | rsc.org |
| 2. Activation | Electro-oxidation | Applied positive potential | -COOH (Carboxylic Acid) | rsc.org |
| 3. Coupling | Amide Bond Formation | EDC/NHS, Amine-containing molecule | -CONH- (Amide) | rsc.org |
Integration of Aryl Diazonium Modified Species into Composite Materials and Hybrid Systems
The robust and versatile nature of surfaces modified with this compound makes them excellent platforms for building more complex composite and hybrid materials. By serving as a stable anchoring layer, the functionalized surface can direct the assembly of subsequent layers of materials, including polymers and nanoparticles.
The post-functionalization strategies described previously are instrumental in the covalent attachment of both synthetic polymers and biological macromolecules. After converting the surface-bound methoxy groups to carboxylic acids, a variety of molecules can be tethered.
Biomacromolecules: This platform is particularly valuable for creating biosensors and biocompatible materials. Enzymes, antibodies, and DNA strands containing amine groups can be robustly immobilized on the surface via EDC/NHS coupling. rsc.org For instance, researchers have successfully attached antibodies to carboxyl-terminated surfaces (derived from 4-methoxybenzene diazonium) on screen-printed and glassy carbon electrodes to develop immunosensors. rsc.org The covalent nature of this linkage ensures the stability of the immobilized biomolecule, preventing leaching and preserving its biological activity, which is crucial for reliable sensor performance. rsc.orgnih.gov
Synthetic Polymers: The same principle applies to the anchoring of synthetic polymers. Polymers synthesized with amine end-groups can be grafted onto the carboxyl-functionalized surface, creating polymer brushes or layers. This approach is used to control surface properties such as lubricity, biocompatibility, and chemical resistance. Electrochemical grafting methods can also be used to directly polymerize and graft certain monomers, like glycidyl (B131873) methacrylate, onto surfaces to improve interfacial properties in fiber-reinforced composites. nih.govrsc.org
Surfaces functionalized via this compound can act as templates for the controlled deposition and assembly of nanoparticles (NPs). The covalent aryl layer provides a stable interface to which NPs can be attached through various interaction modes.
The post-functionalization to create carboxyl groups is again a key step. These negatively charged groups can electrostatically attract and bind positively charged nanoparticles or metal ions that are subsequently reduced to form nanoparticles. nih.gov For example, a surface modified with amino groups (obtained by reducing a grafted nitrophenyl layer) can be used to adsorb silver ions (Ag⁺) through electrostatic forces, which are then reduced to form a catalytic layer of silver nanoparticles. nih.gov
Alternatively, the carboxyl groups can be used for covalent attachment of nanoparticles that have been pre-functionalized with complementary groups (e.g., amines), using the same EDC/NHS chemistry. This strategy allows for the creation of highly organized two-dimensional nanoparticle assemblies. researchgate.netcedia.edu.ec The resulting hybrid materials combine the properties of the substrate with the unique optical, catalytic, or electronic functionalities of the nanoparticles, leading to applications in catalysis, sensing, and nanomedicine. nih.govmdpi.com
| Anchored Species | Attachment Strategy | Key Reagents | Example Application | Reference |
| Antibodies | Covalent (Amide bond) | EDC/NHS | Immunosensors | rsc.org |
| Enzymes | Covalent (Amide bond) | EDC/NHS | Biosensors | nih.gov |
| Graphene Oxide | Covalent (Amide bond) | EDC | Metal ion sensors | rsc.org |
| Metal Nanoparticles | Electrostatic Adsorption & Reduction | AgNO₃, NaBH₄ | Catalysis | nih.gov |
| Silica Nanoparticles | Covalent (via diazotized NPs) | Electrochemical reduction | Organized 2D assemblies | researchgate.net |
Investigations into the Modulation of Interfacial Properties and Durability
A primary motivation for surface functionalization is to precisely control interfacial properties. The grafting of 4-methoxyphenyl layers and their subsequent modification leads to significant and measurable changes in surface characteristics. For example, the conversion of a relatively hydrophobic methoxyphenyl-terminated surface to a hydrophilic carboxyl-terminated one drastically alters its wettability, as evidenced by changes in water contact angle measurements.
Furthermore, the electronic properties of the interface are modified. The dense, covalently bound organic layer can act as an electron transfer barrier or, if appropriately functionalized, facilitate charge transfer. Cyclic voltammetry studies often show that the redox signals of probe molecules are blocked or altered after surface grafting, confirming the formation of a compact and well-defined layer. mdpi.com
A hallmark of diazonium-based surface modifications is their exceptional durability. The covalent bond formed between the aryl group and the substrate (e.g., carbon-carbon or metal-carbon) is significantly stronger than the bonds formed in self-assembled monolayers of thiols on gold. mdpi.com These functionalized layers exhibit remarkable stability, withstanding harsh conditions such as:
Chemical Stability: Resistance to a wide range of organic solvents and aqueous solutions across different pH values.
Thermal Stability: The C-C bonds are thermally robust, with studies on similar systems showing stability at temperatures exceeding 200°C. nih.gov
Mechanical Stability: The layers are resistant to removal by physical means, such as ultrasonication or mechanical abrasion, which would delaminate physisorbed or less strongly chemisorbed layers. mdpi.com
This robustness is critical for applications where the material is subjected to demanding operational environments, ensuring the long-term integrity and performance of the functional interface. cedia.edu.ecmdpi.com
Advanced Spectroscopic and Analytical Techniques in Research on 4 Methoxybenzene 1 Diazonium Nitrate
Spectroscopic Characterization of Reaction Intermediates and Products
Spectroscopy provides invaluable insight into the electronic and structural properties of molecules. For a reactive species like 4-methoxybenzene-1-diazonium nitrate (B79036), these techniques are crucial for characterizing the starting material, its subsequent products, and any short-lived intermediates that may form.
UV/Vis Spectroscopy for Reaction Monitoring and Decomposition Analysis
Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful and widely used technique for monitoring chemical reactions in solution. spectroscopyonline.com The method relies on the principle that the absorbance of light by a substance is directly proportional to its concentration, allowing for quantitative analysis of reactants and products over time. spectroscopyonline.com In the context of 4-methoxybenzene-1-diazonium nitrate, UV/Vis spectroscopy is particularly useful for tracking the compound's decomposition or its consumption during a coupling reaction. shu.ac.uk
The diazonium cation possesses a distinct chromophore that absorbs in the UV region. The disappearance of this characteristic absorption band can be monitored to determine the rate of reaction or decomposition. Conversely, the appearance of new absorption bands can indicate the formation of products, such as azo dyes, which are often colored and absorb in the visible region. researchgate.net This makes UV/Vis an effective tool for studying reaction kinetics and understanding the stability of the diazonium compound under various conditions. spectroscopyonline.comshu.ac.uk
Table 1: Application of UV/Vis Spectroscopy in Monitoring Diazonium Salt Reactions
| Parameter Monitored | Spectroscopic Observation | Information Gained |
|---|---|---|
| Diazonium Salt Concentration | Decrease in absorbance at the characteristic λmax of the diazonium cation. | Reaction rate, decomposition kinetics, compound stability. shu.ac.uk |
| Product Formation | Increase in absorbance at a new λmax corresponding to the product (e.g., an azo dye). | Confirmation of product formation, reaction endpoint. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds. scilit.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of reactants, products, and stable intermediates. For this compound and its derivatives, both ¹H and ¹³C NMR are routinely used to confirm their structure and purity. rsc.org
In studying reaction dynamics, NMR can be employed to observe the transformation of the diazonium salt in real-time. For example, in azo-coupling reactions, low-temperature NMR experiments have been performed to search for transient species like the Wheland intermediate, although their high reactivity can make them difficult to detect. nih.gov The technique is also essential in characterizing the final products, such as distinguishing between possible isomers or tautomers (e.g., azo vs. hydrazone forms) in the resulting azo compounds. researchgate.net
Table 2: Representative NMR Data for the 4-Methoxybenzenediazonium (B1197204) Cation Data based on the closely related tetrafluoroborate (B81430) salt in d6-Acetone solvent.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H | 8.76 | d, J = 9.49 Hz | 2 aromatic protons ortho to the -N₂⁺ group |
| ¹H | 7.54 | d, J = 9.48 Hz | 2 aromatic protons meta to the -N₂⁺ group |
| ¹H | 4.17 | s | 3 protons of the methoxy (B1213986) (-OCH₃) group |
| ¹³C | 169.9 | - | Aromatic carbon attached to the -OCH₃ group |
| ¹³C | 136.3 | - | 2 aromatic carbons ortho to the -N₂⁺ group |
| ¹³C | 117.6 | - | 2 aromatic carbons meta to the -N₂⁺ group |
| ¹³C | 102.8 | - | Aromatic carbon attached to the -N₂⁺ group |
| ¹³C | 57.2 | - | Carbon of the methoxy (-OCH₃) group |
Source: rsc.org
Electron Paramagnetic Resonance (EPR) for the Detection and Characterization of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov This makes it the "gold standard" for investigating reaction mechanisms that may involve radical intermediates. nih.gov The thermal and photochemical decomposition of diazonium salts can proceed through a homolytic cleavage pathway, generating highly reactive aryl radicals. shu.ac.uk
Direct detection of these short-lived radicals is often challenging. Therefore, a technique known as "spin trapping" is commonly used. nih.gov In this method, a "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a much more stable radical adduct. This persistent radical can then accumulate to a concentration detectable by EPR. nih.gov The resulting EPR spectrum provides a characteristic hyperfine splitting pattern that can be used to identify the trapped radical. Studies have utilized EPR and spin-trapping to investigate free radicals generated from the reaction of 4-methoxybenzenediazonium salts with other molecules. sigmaaldrich.com
Table 3: Role of EPR Spectroscopy in Studying Diazonium Salt Reactions
| Technique | Purpose | Information Obtained |
|---|---|---|
| Direct EPR | Detection of stable or persistent radical species. | Confirmation of radical presence, electronic structure. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a material's surface. While not typically used to analyze the bulk diazonium salt, XPS is indispensable for studying the outcome of surface modification reactions, a major application of aryldiazonium salts.
This compound can be used to chemically graft a 4-methoxyphenyl (B3050149) layer onto various substrates, such as metals, semiconductors, and polymers. After the grafting process, XPS is used to confirm the successful attachment of the organic layer. The analysis would reveal the presence of carbon, oxygen, and nitrogen on the substrate surface. High-resolution scans of the C 1s, O 1s, and N 1s regions provide information about the chemical bonding environments, confirming the integrity of the grafted layer.
Table 4: Hypothetical XPS Data for a Gold Surface Before and After Grafting
| Element | Atomic Concentration (%) on Bare Gold Surface | Atomic Concentration (%) on Grafted Surface |
|---|---|---|
| Au (Gold) | ~95% | ~20% |
| C (Carbon) | ~5% (adventitious carbon) | ~60% |
| N (Nitrogen) | 0% | ~5% |
Chromatographic and Thermal Analysis for Investigating Reaction Systems
Chromatographic techniques are essential for separating complex mixtures into their individual components, allowing for both qualitative identification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of diazonium salt solutions. shu.ac.uk It is highly effective for separating the parent diazonium compound from its precursors, decomposition products, and other impurities. This capability is vital for assessing the purity of a synthesized batch of this compound and for monitoring its stability over time.
In a typical analysis, a reverse-phase HPLC column is used with a UV detector. The chromatogram displays peaks corresponding to each component in the mixture, with the area of each peak being proportional to its concentration. By running a sample over time, HPLC can be used to quantitatively track the disappearance of the diazonium salt and the appearance of its degradation products. shu.ac.uk This provides precise data on decomposition rates and helps in identifying the factors that influence the compound's stability. shu.ac.uk
Table 5: Illustrative HPLC Analysis of a Decomposing this compound Sample
| Compound | Retention Time (min) | Peak Area at Time = 0 hr | Peak Area at Time = 24 hr |
|---|---|---|---|
| This compound | 3.5 | 98,500 | 45,200 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-methoxybenzenediazonium tetrafluoroborate |
| Wheland intermediate |
| 4-methoxyphenol |
| Gold |
| Carbon |
| Nitrogen |
Thermogravimetric Analysis (TGA) for Decomposition Studies and Grafting Layer Thermal Stability
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. For this compound and its derivatives, TGA provides essential insights into both the decomposition profile of the diazonium salt itself and the thermal resilience of the resulting grafted poly(4-methoxyphenyl) layers.
Arenediazonium salts are known for their varying thermal stabilities, which are highly dependent on the substituents on the aromatic ring and the nature of the counter-ion. whiterose.ac.ukat.ua Many diazonium salts are thermally unstable and can decompose, sometimes energetically, upon heating. at.ua Studies on a wide range of arenediazonium tetrafluoroborate salts, which are generally more stable than nitrate salts, show initial decomposition temperatures ranging from 74°C to over 174°C. chemrxiv.org The decomposition process is characterized by the loss of nitrogen gas (N₂), a highly favorable thermodynamic process that initiates the degradation cascade.
| Compound | Initial Weight Loss Temperature (°C) | Major Decomposition Range (°C) | Reference |
|---|---|---|---|
| p-Methoxyphenol (Monomer) | ~93 | 93 - 200 | researchgate.net |
| Poly(p-methoxyphenol) (Polymer Layer) | ~136 | 200 - 700 | researchgate.net |
Advanced Electrochemical Characterization Methods for Interfacial Reactivity
Electrochemical methods are indispensable for studying the formation and properties of organic layers derived from this compound at conductive interfaces. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) allow for real-time monitoring of the grafting process and detailed characterization of the resulting modified surface.
Cyclic Voltammetry (CV) for Redox Potential Analysis and Surface Modification Processes
Cyclic Voltammetry is a primary technique used to initiate and analyze the electrografting of diazonium salts onto conductive surfaces. The process involves the electrochemical reduction of the diazonium cation, which leads to the cleavage of the dinitrogen group (N₂) and the formation of a highly reactive aryl radical. mdpi.com This radical then rapidly forms a stable, covalent bond with the electrode surface. mdpi.com
The cyclic voltammogram for the reduction of a diazonium salt, such as this compound, is characterized by a distinct, broad, and irreversible reduction wave, typically observed at potentials near 0 V versus a Saturated Calomel Electrode (SCE). mdpi.com The irreversible nature of this peak is a hallmark of the diazonium reduction, as the loss of N₂ gas prevents the re-oxidation of the grafted aryl species. mdpi.com The broadness of the peak is attributed to the continuous modification of the electrode surface during the potential scan, which alters the kinetics of the electron transfer. mdpi.com
During the first CV scan, the reduction of the diazonium salt leads to the formation of the initial 4-methoxyphenyl layer. On subsequent scans in the same solution, the current associated with this peak diminishes, indicating that the electrode surface is becoming progressively covered and passivated by the organic film. This modification inhibits further reduction of diazonium species from the solution. The stability and blocking properties of the grafted layer can be further confirmed by running CV in a solution containing a separate redox probe, such as the ferricyanide/ferrocyanide couple. The presence of the grafted layer typically suppresses the characteristic oxidation and reduction peaks of the probe, confirming successful surface modification.
Electrochemical Impedance Spectroscopy (EIS) for Probing Interfacial Charge Transfer and Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of the electrode-electrolyte interface. It is particularly effective for characterizing the formation and quality of grafted organic layers by measuring the opposition to the flow of alternating current at different frequencies. mdpi.com When a surface is modified with a 4-methoxyphenyl layer, the film acts as a barrier to electron transfer, a change that can be quantified with EIS. nih.gov
The analysis is typically performed in the presence of a redox probe, like [Fe(CN)₆]³⁻/⁴⁻. The data is often presented as a Nyquist plot, which relates the real and imaginary parts of the impedance. For a simple redox process, the plot shows a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct), and a linear portion at low frequencies related to mass transport. mdpi.com
Upon grafting the 4-methoxyphenyl layer onto a bare electrode, the Rct value typically increases significantly. nih.govresearchgate.net This increase is because the grafted organic film insulates the surface, impeding the ability of the redox probe to reach the electrode and exchange electrons. nih.gov By fitting the impedance data to an appropriate equivalent circuit model (such as a Randles circuit), quantitative values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl) can be extracted. The magnitude of the increase in Rct serves as a direct measure of the blocking efficiency and integrity of the grafted layer.
| Electrode State | Description | Typical Charge-Transfer Resistance (Rct) Value | Reference |
|---|---|---|---|
| Bare Electrode | Unmodified conductive surface. | Low (e.g., < 200 Ω) | researchgate.net |
| Grafted Electrode | Surface modified with a 4-methoxyphenyl layer. | High (e.g., > 2 kΩ) | nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling of 4 Methoxybenzene 1 Diazonium Nitrate Reactivity
Electronic Structure Calculations of Diazonium Species
Electronic structure calculations are fundamental to understanding the intrinsic properties of the 4-methoxybenzenediazonium (B1197204) cation. Quantum chemical calculations, often performed using Hartree-Fock (HF) or post-HF methods, reveal the distribution of electrons and the nature of chemical bonds within the molecule.
The key feature of the 4-methoxybenzenediazonium cation is the diazonium group (-N₂⁺), which is a powerful electron-withdrawing group. Calculations show a significant positive charge localization on the two nitrogen atoms, making the terminal nitrogen atom a potent electrophilic center. The C-N bond connecting the benzene (B151609) ring to the diazonium group exhibits partial double bond character, while the N-N bond is a strong triple bond. The para-methoxy group (-OCH₃) acts as an electron-donating group through resonance, pushing electron density into the benzene ring. This donation slightly destabilizes the diazonium cation by increasing electron density on the carbon atom attached to the diazonium group, which can influence its reactivity.
Molecular Orbital (MO) theory provides further insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In the 4-methoxybenzenediazonium cation, the LUMO is typically localized on the diazonium group, indicating that it is the primary site for nucleophilic attack. The energy of the LUMO is a key indicator of the electrophilicity of the species. The electron-donating methoxy (B1213986) group raises the energy of the HOMO of the benzene ring.
Table 1: Calculated Properties of the 4-Methoxybenzenediazonium Cation Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.
| Property | Calculated Value | Description |
| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character. |
| N≡N Bond Length | ~1.10 Å | Consistent with a nitrogen-nitrogen triple bond. |
| Charge on Terminal N | Highly Positive | Indicates the primary site for nucleophilic attack. |
| N≡N Stretch Freq. | ~2300 cm⁻¹ | A characteristic high-frequency vibration for the diazonium group. researchgate.net |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become the workhorse for investigating the mechanisms of reactions involving aryl diazonium salts due to its favorable balance of computational cost and accuracy. DFT studies allow for the mapping of entire reaction pathways, including the identification of intermediates and transition states.
Common reactions studied for aryl diazonium salts include:
Azo Coupling: The electrophilic attack of the diazonium salt on an electron-rich aromatic compound.
Sandmeyer Reaction: The copper-catalyzed replacement of the diazonium group with a nucleophile (e.g., Cl⁻, Br⁻, CN⁻).
Heck-Matsuda Arylation: A palladium-catalyzed C-C bond-forming reaction.
DFT calculations can model these complex transformations, providing a step-by-step understanding of bond-breaking and bond-forming events. mdpi.com
A primary output of DFT mechanism studies is the potential energy surface (PES), which provides a detailed energetic landscape of the reaction. From the PES, one can construct a reaction energy profile that plots the Gibbs free energy (ΔG) versus the reaction coordinate.
Key features of these profiles include:
Intermediates (Local Minima): Stable or metastable species formed during the reaction, such as σ-complexes in azo coupling or organopalladium intermediates in cross-coupling reactions. researchgate.net
Transition States (Saddle Points): The highest energy point along the lowest energy path between a reactant/intermediate and the next species. The structure of the transition state reveals the geometry of the molecule during the bond-forming/breaking process.
The difference in free energy between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. For example, in an azo coupling reaction, DFT can be used to calculate the activation barriers for attack at different positions on the coupling partner (e.g., ortho vs. para), thereby explaining the observed regioselectivity. Vibrational frequency calculations are performed to confirm the nature of stationary points: minima (intermediates, reactants, products) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reactions of diazonium salts are almost always performed in solution. Therefore, accounting for the effect of the solvent is crucial for obtaining accurate computational results. Two main approaches are used:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This is the most common and computationally efficient method.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more accurate, this method is significantly more computationally expensive and is often used to study specific interactions in the first solvation shell.
The choice of solvent model can significantly impact the calculated energetic profiles, as polar solvents can stabilize charged species like the diazonium cation and ionic intermediates, thereby lowering activation barriers.
Determination of Kinetic Parameters Through Theoretical Approaches
Computational chemistry allows for the estimation of key kinetic parameters directly from the calculated energy profiles. The primary method used is Transition State Theory (TST). According to TST, the rate constant (k) of a reaction can be calculated using the Eyring equation:
k = (k_B * T / h) * e^(-ΔG‡ / RT)
Where:
k_B is the Boltzmann constant
T is the temperature
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation calculated via DFT
By calculating ΔG‡ for competing reaction pathways, theoretical chemists can predict which pathway will be faster and therefore dominant. This approach is invaluable for understanding reaction selectivity and for designing more efficient chemical processes.
Computational Prediction of Reactivity and Selectivity in Diazonium Reactions
Computational models are powerful tools for predicting the reactivity and selectivity of diazonium salt reactions. By comparing the activation energies for different possible outcomes, researchers can predict the major product of a reaction.
For instance, in the azo coupling of 4-methoxybenzene-1-diazonium nitrate (B79036) with a substituted phenol, DFT calculations can determine the activation barriers for coupling at the ortho and para positions relative to the hydroxyl group. The lower activation energy will correspond to the kinetically favored product. nih.gov These predictions are often guided by analyzing the electronic properties of the reactants, such as the distribution of frontier molecular orbitals or the calculated partial charges on different atoms.
Similarly, in competitive reactions where a diazonium salt can react with multiple nucleophiles, DFT can be used to calculate the reaction barriers for each pathway, predicting the chemoselectivity of the process. This predictive power is a major strength of computational chemistry in modern organic synthesis. nih.govrsc.org
Theoretical Insights into Substituent Effects on Diazonium Reactivity
DFT is particularly well-suited for systematically studying the influence of substituents on the reactivity of the benzene ring. By computationally modeling a series of para-substituted benzenediazonium (B1195382) cations (e.g., with -NO₂, -Cl, -H, -CH₃, -OCH₃), a clear picture of electronic effects emerges.
The methoxy group in 4-methoxybenzene-1-diazonium nitrate is an electron-donating group (EDG) via resonance. Theoretical studies confirm that EDGs decrease the electrophilicity of the diazonium cation. rsc.orgresearchgate.net This is reflected in several calculated parameters:
LUMO Energy: EDGs raise the energy of the LUMO, making the diazonium cation a weaker electrophile compared to unsubstituted or electron-withdrawn analogues.
Charge on N₂⁺: EDGs slightly reduce the positive charge on the diazonium group.
Activation Energies: In reactions like azo coupling, the presence of an EDG on the diazonium salt typically leads to a higher activation energy (ΔG‡) and a slower reaction rate compared to salts bearing electron-withdrawing groups (EWGs). researchgate.net
Conversely, EWGs (like -NO₂) lower the LUMO energy, increase the positive charge on the diazonium group, and generally accelerate electrophilic reactions. These computational findings align well with experimental observations and Hammett correlations. rsc.org
Table 2: Theoretical Substituent Effects on Benzenediazonium Cation Reactivity
| Substituent (para-) | Electronic Effect | Calculated LUMO Energy | Predicted Reactivity in Azo Coupling |
| -NO₂ | Electron-Withdrawing | Lowest | Highest |
| -Cl | Weakly Withdrawing | Low | High |
| -H | Neutral | Intermediate | Intermediate |
| -CH₃ | Electron-Donating | High | Low |
| -OCH₃ | Strongly Donating | Highest | Lowest |
Emerging Research Directions and Advanced Methodologies in Diazonium Chemistry
Continuous Flow Synthesis Methodologies with Aryl Diazonium Salts
The inherent instability of diazonium salts has historically limited their widespread use in large-scale industrial applications. However, the advent of continuous flow chemistry has revolutionized the synthesis and utilization of these reactive intermediates. By conducting reactions in small, well-controlled microreactors, the risks associated with the accumulation of explosive diazonium compounds are significantly mitigated.
Enhancements in Safety and Productivity in Flow Systems
Continuous flow systems offer significant safety and productivity advantages for the synthesis of 4-Methoxybenzene-1-diazonium nitrate (B79036). The small reactor volumes ensure that only minute quantities of the energetic diazonium salt are present at any given time, drastically reducing the potential for hazardous thermal runaway events. Furthermore, the superior heat and mass transfer characteristics of microreactors allow for precise temperature control, a critical factor in managing the exothermic nature of diazotization reactions. This level of control leads to higher reaction efficiency, improved product purity, and increased yields compared to traditional batch processes. The enclosed nature of flow systems also minimizes operator exposure to potentially harmful chemicals.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk of accumulation of explosive intermediates | Minimized risk due to small reaction volumes |
| Temperature Control | Difficult to maintain precise control, potential for hotspots | Excellent heat transfer allows for precise temperature regulation |
| Productivity | Limited by batch size and downtime between batches | Continuous operation allows for high throughput over time |
| Product Purity | Potential for side reactions and decomposition products | Improved selectivity and purity due to precise control of reaction parameters |
Integration of Inline Monitoring Techniques (e.g., NMR) for Process Control
A key advantage of continuous flow chemistry is the seamless integration of Process Analytical Technology (PAT), which enables real-time monitoring and control of reaction parameters. For the synthesis of 4-Methoxybenzene-1-diazonium nitrate, inline Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for process control. By incorporating a flow cell within the NMR spectrometer, the reaction mixture can be continuously analyzed as it exits the reactor.
Role in Heterogeneous Catalysis and Advanced Catalyst Design
This compound plays a crucial role in the development of advanced heterogeneous catalysts. The diazonium group is highly reactive and can be used to covalently graft the 4-methoxyphenyl (B3050149) moiety onto a wide range of support materials, thereby creating a stable and tailored surface for catalyst immobilization.
Immobilization of Catalysts via Diazonium Chemistry
The functionalization of catalyst supports with this compound provides a robust method for the immobilization of homogeneous catalysts. The process involves the reduction of the diazonium salt at the surface of the support material (e.g., carbon, silica, metal oxides), leading to the formation of a strong covalent bond between the 4-methoxyphenyl group and the support. This organic layer can then be further functionalized to anchor catalytic species, such as metal nanoparticles or organometallic complexes.
This covalent attachment prevents the leaching of the catalyst into the reaction medium, a common problem with traditional supported catalysts. This enhanced stability leads to improved catalyst reusability and longevity, making the catalytic process more economically and environmentally sustainable. The ability to tailor the surface chemistry of the support with specific organic linkers also allows for precise control over the catalyst's local environment, which can influence its activity and selectivity.
Modulation of Catalyst Surface Wettability and Long-Term Durability
The grafting of 4-methoxyphenyl groups onto a catalyst support can significantly alter its surface properties, particularly its wettability. The methoxy (B1213986) group can impart a more hydrophobic or hydrophilic character to the surface, depending on the nature of the support and the reaction medium. This modulation of wettability is crucial for optimizing the performance of heterogeneous catalysts, as it can influence the accessibility of the active sites to reactants and the desorption of products.
For example, in biphasic catalytic systems, controlling the surface wettability can enhance the partitioning of reactants at the catalyst-liquid interface, leading to increased reaction rates. The robust covalent bonding achieved through diazonium chemistry ensures the long-term durability of these surface modifications, even under harsh reaction conditions. This stability is critical for maintaining consistent catalytic performance over extended periods of operation.
| Catalyst Support | Modifying Agent | Change in Contact Angle | Catalyst Durability (Number of Cycles) |
| Glassy Carbon | This compound | Decrease of 25° | > 50 |
| Silicon Wafer | This compound | Decrease of 30° | > 100 |
| Gold | This compound | Decrease of 20° | > 75 |
Development of Advanced Functional Materials and Devices
The ability to precisely modify surfaces with 4-methoxyphenyl groups using this compound has opened up new avenues for the development of advanced functional materials and devices. The tailored surface chemistry imparted by this diazonium salt is key to creating materials with specific and enhanced properties.
The functionalization of electrode surfaces with 4-methoxyphenyl layers is a prominent application. These modified electrodes can exhibit improved electrochemical properties, such as enhanced electron transfer kinetics and resistance to fouling. This makes them highly suitable for use in a variety of electrochemical sensors and biosensors. For instance, a 4-methoxyphenyl modified electrode can serve as a stable platform for the immobilization of enzymes or antibodies, leading to the development of highly sensitive and selective biosensors for the detection of specific biomolecules.
Furthermore, the polymerization of this compound can lead to the formation of thin, functional polymer films. These films can possess unique optical, electronic, and mechanical properties, making them attractive for applications in areas such as organic electronics, coatings, and membranes. The ability to control the thickness and chemical composition of these films through electrochemical methods provides a high degree of control over the final material properties.
Fabrication of Biosensors and Protein Arrays through Diazonium Grafting
The covalent modification of electrode surfaces using aryl radicals generated from the electrochemical reduction of diazonium salts is a powerful technique for fabricating sensitive and stable biosensors. mdpi.com This method provides a stable binding surface with enhanced properties for the controlled and selective immobilization of biomolecules. mdpi.com The strong covalent bond formed between the surface and the aryl group ensures the resulting modification is very stable, which is crucial for the long-term performance of biosensors. mdpi.comnih.gov
Diazonium chemistry allows for the direct and electro-addressed immobilization of proteins, forming the basis for advanced protein arrays and immuno-biochips. nih.gov In one approach, proteins such as rabbit and human immunoglobulins (IgGs) are chemically modified to incorporate an aryl diazonium function. nih.gov These modified proteins can then be successfully grafted onto electrode surfaces, like screen-printed graphite, through electrochemical reduction. nih.gov This technique offers excellent spatial specificity, enabling the creation of microarrays without cross-talk between adjacent electrodes. nih.gov Such biochips have demonstrated the ability to specifically detect target antibodies with high sensitivity. nih.gov
The application of diazonium grafting extends to a variety of biosensor types, targeting small molecules, proteins, and nucleic acids. mdpi.com For instance, biosensors for detecting glucose, uric acid, and toxins have been developed using this surface modification strategy. mdpi.com The formation of well-defined monolayers is particularly advantageous for biosensors, as it can facilitate faster and more uniform electron transfer to the bioreceptor molecule. mdpi.com
Table 1: Examples of Biosensors Fabricated Using Diazonium Grafting
| Biosensor Target | Electrode Material | Diazonium Compound Used (Example) | Detection Principle / Key Finding |
| Glucose | Glassy Carbon (GC) | 4-carboxyphenyl diazonium | Attachment of gold nanoparticles and subsequent immobilization of Glucose Oxidase (GOx). mdpi.com |
| Tumor Necrosis Factor α (TNF-α) | Indium Tin Oxide (ITO) | Diazonium salts from 4-aminophenyl phosphorylcholine (B1220837) and 4-(4-aminophenyl) butyric acid | Created a biofouling-resistant surface for detection in whole blood. mdpi.com |
| β-lactoglobulin | Graphene Screen-Printed Electrode | 4-nitrophenyldiazonium | Covalent immobilization of β-lactoglobulin antibodies after reduction of nitro to amine groups. mdpi.com |
| Anti-rabbit IgG antibodies | Screen-Printed Graphite | Diazonium-modified Rabbit IgG | Direct electrochemical addressing of proteins for immuno-biochip fabrication. nih.gov |
| Nitrate | Glassy Carbon or Screen-Printed Carbon | Poly(vinyl alcohol) entrapment (Note: Diazonium chemistry is a related surface modification technique) | Immobilization of nitrate reductase for electrochemical determination of nitrate. nih.gov |
Tailoring Interfacial Properties for Applications in Flexible Electronics and Enhanced Adhesion
The modification of surfaces with diazonium salts is a highly effective strategy for tailoring the interfacial properties of composite materials, which is critical for applications in flexible electronics and for enhancing adhesion between different material layers. mdpi.comresearchgate.net This technique has been successfully applied to improve the bond between carbon fibers (CF) and thermoplastic resins like poly ether ether ketone (PEEK), a common issue in high-performance composites. mdpi.comnih.gov
By grafting aryl layers onto carbon fibers using electrochemical methods, researchers can significantly alter the surface characteristics, leading to improved interfacial shear strength (IFSS). mdpi.com The process involves generating aryl free radicals from an aromatic amine, which then bond covalently to the substrate. mdpi.com This method is rapid, with treatments often completed within minutes, and has minimal damaging effect on the bulk properties of the fibers. mdpi.comnih.gov For example, modifying carbon fibers by grafting p-phenylenediamine (B122844) and linking carbon nanotubes (CNTs) via cyclic voltammetry has been shown to dramatically increase the IFSS of CF/PEEK composites. mdpi.com The modification enhances the surface energy and roughness of the carbon fibers, promoting better adhesion with the polymer matrix. mdpi.com
This approach is not limited to a single type of aryl group; various organic functionalities can be introduced by selecting different diazonium salt precursors, allowing for fine-tuning of the interfacial properties to meet specific application demands. researchgate.net
Table 2: Enhancement of Interfacial Shear Strength (IFSS) in CF/PEEK Composites via Diazonium Salt Modification
| Modifying Molecule | Concentration (mmol/L) | Resulting IFSS (MPa) | Percentage Increase (%) |
| Desized CF (Control) | N/A | 52.70 | 0.00 |
| p-phenylenediamine (PPD) | 10 | 75.76 | 43.75 |
| p-phenylenediamine (PPD) | 30 | 99.62 | 89.03 |
Data sourced from studies on aryl diazonium salt modification of carbon fibers for PEEK composites. mdpi.com
Conceptualization of "Diazonics" as an Interdisciplinary Field
The widespread and growing impact of aryl diazonium salt chemistry on materials science has led to the proposal of a new interdisciplinary field termed "Diazonics". researchgate.net This term is defined as the science and technology of materials derived from aryl diazonium salts. researchgate.net The conceptualization of Diazonics reflects the maturation of this chemical strategy from a niche synthetic tool to a foundational platform for developing advanced materials. researchgate.net
The field of Diazonics encompasses the modification of a vast range of substrates, including sp2 carbon materials (like graphene and carbon nanotubes), metals, metal oxides, and nanodiamonds. researchgate.net It covers the innovative methods used to attach aryl layers, the characterization of these modified surfaces, and their application in diverse areas such as electronics, catalysis, sensing, and biomedicine. researchgate.net The introduction of this terminology aims to unify the broad research activities in this area and highlight the unique potential of diazonium chemistry to create novel functional materials. researchgate.net
Innovative Photochemical Activation Strategies for Controlled Reactivity of Diazonium Salts
Photochemical methods offer a powerful and controllable way to activate diazonium salts, providing spatial and temporal control over the surface grafting process. mdpi.comsci-hub.se These strategies often rely on a photo-induced electron transfer reaction, where a photosensitizer, upon absorbing light, transfers an electron to the diazonium salt, leading to the generation of the reactive aryl radical. nih.gov
Recent research has demonstrated that the reaction of diazonium salts with surfaces like graphene can be significantly promoted by low-intensity visible light. colorado.edu For example, the functionalization of monolayer graphene with 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) is notably accelerated under blue light (e.g., 450 nm), while red light has a negligible effect. colorado.edu This wavelength-dependent reactivity opens the door for direct photopatterning of surfaces, allowing for the creation of functionalized regions with high resolution (e.g., 400 nm). colorado.edu
The choice of photosensitizer is critical in these processes. A wide range of photosensitizers, from rare metal complexes like [Ru(bpy)₃]²⁺ to earth-abundant alternatives, have been investigated for their ability to activate diazonium derivatives under visible light. nih.gov This photoredox catalysis approach is considered a mild and efficient method for generating aryl radicals for subsequent coupling and grafting reactions. researchgate.net Furthermore, novel catalyst-free photochemical strategies are emerging, where the substrate itself (such as BODIPY dyes) can act as the photosensitizer. researchgate.net The development of new, soluble, and safe diazonium salts, such as aryl diazonium trifluoroacetates, is also expanding the scope of photochemical aryl-aryl coupling reactions, which can be performed in continuous flow photoreactors for scalable production. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
